Tautomeric Homogeneity in Aqueous Solution: L‑xylo Methyl Ester (Enantiomer of Target) Adopts a Single Predominant α‑Pyranose Form vs. Four Detectable Tautomers for Methyl D‑arabino‑2‑hexulosonate
In the foundational ¹³C NMR study by Crawford et al. (1980), L‑xylo‑2‑hexulosonic acid methyl ester (3b), the enantiomer of the target D‑xylo compound, was shown to exist in D₂O and Me₂SO‑d₆ with only two detectable tautomers, the major one accounting for the overwhelming population as the α‑pyranose form. By contrast, methyl D‑arabino‑2‑hexulosonate (the C‑4 epimer) displayed four distinct tautomeric species (α‑pyranose, β‑pyranose, α‑furanose, β‑furanose) whose relative proportions shifted markedly with solvent [1]. Because enantiomers exhibit identical NMR spectra in achiral media, the target methyl D‑xylo‑2‑hexulosonate (CAS 67776‑07‑2) can be expected to mirror this single‑tautomer behavior, whereas its D‑arabino epimer cannot [2]. This conformational homogeneity translates experimentally into fewer and sharper chromatographic peaks, reducing the risk of co‑elution or peak splitting.
| Evidence Dimension | Number of detectable tautomers in aqueous (D₂O) and DMSO‑d₆ solution by ¹³C NMR |
|---|---|
| Target Compound Data | L‑xylo‑2‑hexulosonic acid methyl ester (3b, enantiomer of D‑xylo target): 2 tautomers detected; α‑pyranose is the major form (>90% estimated from spectral dominance); minor tautomer present at very low abundance in all solvents tested [1]. |
| Comparator Or Baseline | Methyl D‑arabino‑2‑hexulosonate (C‑4 epimer): 4 tautomers—α‑pyranose (6c), β‑pyranose (7c), α‑furanose (8c), β‑furanose (9c)—all present in significant proportions; equilibrium depends on solvent (pyranose favored in water; furanose forms favored in Me₂SO) [1]. |
| Quantified Difference | 2 vs. 4 tautomeric species; target (enantiomer) behaves as an essentially single‑component system in solution, whereas the D‑arabino comparator is a multi‑component equilibrium mixture. |
| Conditions | ¹³C NMR at 25.2 MHz, ambient probe temperature; solvents D₂O and Me₂SO‑d₆; compounds: L‑xylo‑2‑hexulosonic acid methyl ester (3b) and methyl D‑arabino‑2‑hexulosonate [1]. |
Why This Matters
A compound that exists predominantly as a single tautomer yields simpler, more reproducible HPLC and NMR profiles, which is critical when the material is used as a pharmacopoeial reference standard where peak purity and unambiguous identification are regulatory requirements.
- [1] Crawford, T. C.; Andrews, G. C.; Faubl, H.; Chmurny, G. N. The Structure of Biologically Important Carbohydrates. A ¹³C Nuclear Magnetic Resonance Study of Tautomeric Equilibria in Several Hexulosonic Acids and Related Compounds. Journal of the American Chemical Society 1980, 102 (7), 2220–2225. DOI: 10.1021/ja00527a012. View Source
- [2] Eliel, E. L.; Wilen, S. H.; Mander, L. N. Stereochemistry of Organic Compounds; Wiley: New York, 1994; Chapter 3. Enantiomers exhibit identical NMR spectra in achiral solvents. View Source
